11-Fluoroindolo[1,2-B]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct electrophilic fluorination of an isoquinoline derivative using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which is an efficient electrophilic fluorine source . Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including 11-Fluoroindolo[1,2-B]isoquinoline, often employs transition metal-catalyzed synthetic approaches. These methods enable the efficient incorporation of fluorine-containing functional groups into the isoquinoline ring system .
Chemical Reactions Analysis
Types of Reactions: 11-Fluoroindolo[1,2-B]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
11-Fluoroindolo[1,2-B]isoquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 11-Fluoroindolo[1,2-B]isoquinoline involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it forms hydrogen bonds and π-π interactions with the enzyme, altering its conformation and inhibiting its activity . This inhibition can delay carbohydrate digestion and reduce postprandial hyperglycemia, making it a potential therapeutic agent for diabetes .
Comparison with Similar Compounds
Indolo[1,2-B]isoquinoline: A non-fluorinated analog with similar structural features but different biological activities.
Fluorinated Isoquinolines: A broader class of compounds with varying positions of fluorine substitution, each exhibiting unique properties.
Uniqueness: 11-Fluoroindolo[1,2-B]isoquinoline stands out due to its specific fluorine substitution, which imparts unique electronic and steric effects. These effects can enhance its biological activity and stability compared to non-fluorinated analogs .
Properties
CAS No. |
875740-50-4 |
---|---|
Molecular Formula |
C16H10FN |
Molecular Weight |
235.25 g/mol |
IUPAC Name |
11-fluoroindolo[1,2-b]isoquinoline |
InChI |
InChI=1S/C16H10FN/c17-16-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-15(16)18/h1-10H |
InChI Key |
MMICOGCICHCRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=C4C=CC=CC4=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.